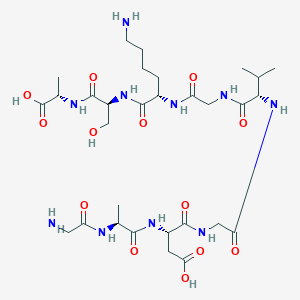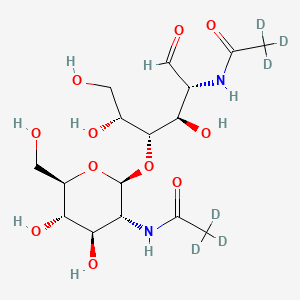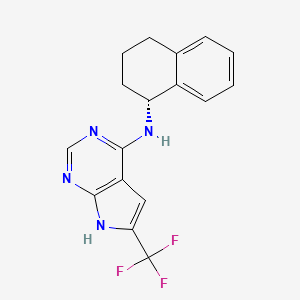
Mitophagy activator 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mitophagy activator 1 is a brain-penetrant small molecule that binds to PTEN-induced putative kinase 1 (PINK1) and stabilizes the active heterocomplex, thereby enhancing mitochondrial autophagy. It is known for its ability to clear phosphorylated alpha-synuclein aggregates in a dose-dependent manner, making it a promising compound for research in neurodegenerative diseases such as Parkinson’s disease .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mitophagy activator 1 involves multiple steps, including the preparation of intermediates and their subsequent reactions under controlled conditions. Specific details about the synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure purity and consistency. The production process may involve large-scale synthesis followed by purification and characterization using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
化学反应分析
Types of Reactions
Mitophagy activator 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: Substitution reactions involving the replacement of functional groups are common in the modification of this compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound.
科学研究应用
Mitophagy activator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study mitochondrial autophagy and its regulation.
Biology: Investigated for its role in cellular processes such as mitochondrial quality control and apoptosis.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Parkinson’s disease due to its ability to clear alpha-synuclein aggregates.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting mitochondrial dysfunction
作用机制
Mitophagy activator 1 exerts its effects by binding to PTEN-induced putative kinase 1 (PINK1) and stabilizing the active heterocomplex. This interaction enhances mitochondrial autophagy by promoting the clearance of damaged mitochondria and protein aggregates. The molecular targets involved include PINK1 and Parkin, which play crucial roles in the regulation of mitophagy. The compound also influences various signaling pathways, including the P62-KEAP1-NRF2 pathway, which is involved in maintaining cellular homeostasis .
相似化合物的比较
Similar Compounds
Valinomycin: A cyclic depsipeptide antibiotic that induces PINK1 activation and promotes Parkin phosphorylation.
Afzelin: Exhibits several cellular activities, including promoting mitochondrial biogenesis and reducing levels of mitophagy-related proteins.
Cucurbitacin B: Inhibits AKT signaling activation and induces apoptosis via the STAT3 pathway
Uniqueness
Mitophagy activator 1 is unique in its ability to penetrate the brain and specifically target PINK1, making it highly effective in promoting mitochondrial autophagy and clearing alpha-synuclein aggregates. This specificity and brain-penetrant property distinguish it from other mitophagy activators, making it a valuable compound for research in neurodegenerative diseases .
属性
CAS 编号 |
2499962-58-0 |
|---|---|
分子式 |
C17H15F3N4 |
分子量 |
332.32 g/mol |
IUPAC 名称 |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-6-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H15F3N4/c18-17(19,20)14-8-12-15(21-9-22-16(12)24-14)23-13-7-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,8-9,13H,3,5,7H2,(H2,21,22,23,24)/t13-/m1/s1 |
InChI 键 |
JOIONRWKOGDQOG-CYBMUJFWSA-N |
手性 SMILES |
C1C[C@H](C2=CC=CC=C2C1)NC3=NC=NC4=C3C=C(N4)C(F)(F)F |
规范 SMILES |
C1CC(C2=CC=CC=C2C1)NC3=NC=NC4=C3C=C(N4)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-N-[2-[2-[2-[6-(2-morpholin-4-ylethylamino)-1,3-dioxobenzo[de]isoquinolin-2-yl]ethoxy]ethoxy]ethyl]-1-benzofuran-2-carboxamide](/img/structure/B12393030.png)
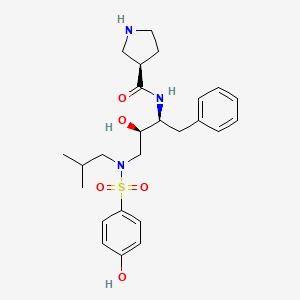
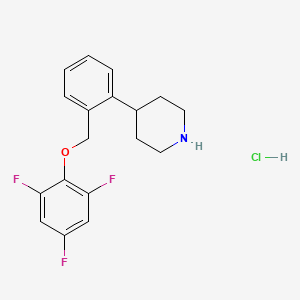
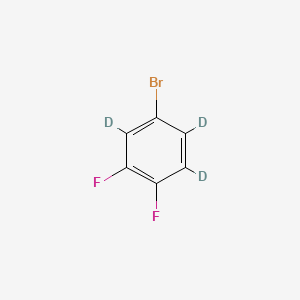
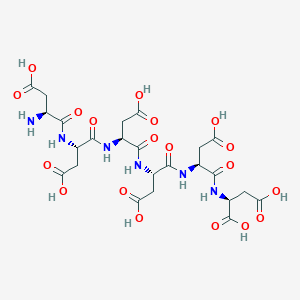
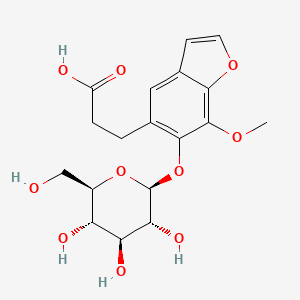
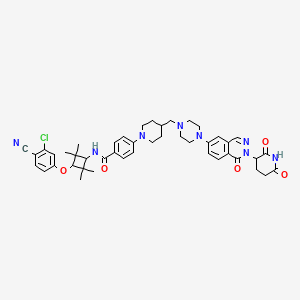
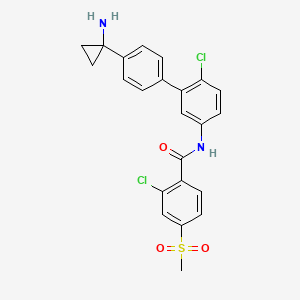
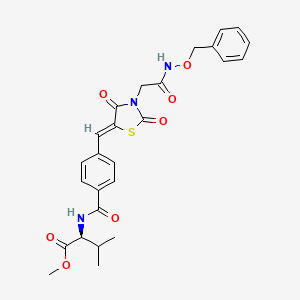
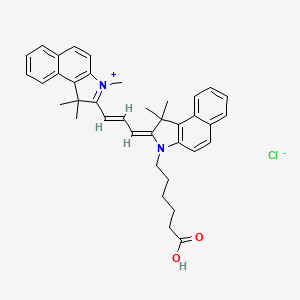
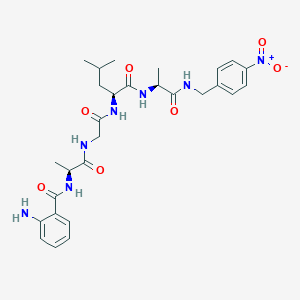
![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)
